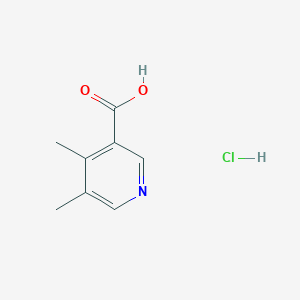

4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

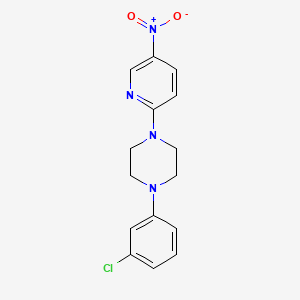

4,5-Dimethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2377032-00-1 . It has a molecular weight of 187.63 and is typically found in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,5-dimethylnicotinic acid hydrochloride . The InChI code is 1S/C8H9NO2.ClH/c1-5-3-9-4-7 (6 (5)2)8 (10)11;/h3-4H,1-2H3, (H,10,11);1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

1. Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound to 4,5-Dimethylpyridine-3-carboxylic acid;hydrochloride, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This reaction mechanism involves direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride by DMAP·HCl and the acylating reagent, leading to a transient intermediate that releases the acylation product while regenerating the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

2. Rearrangement Reactions

In a study on rearrangement reactions, dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, a compound structurally related to this compound, was shown to undergo reverse base-catalyzed reactions to derivatives of 4H- and 3H-azepines (Anderson & Johnson, 1966).

3. Complexation Behavior

Studies on molecular tweezers with active site carboxylic acids have shown that the microenvironment around the carboxylic acid group significantly alters complexation behavior relative to simple carboxylic acids, indicating the potential of structurally similar compounds like this compound in complexation applications (Zimmerman, Wu, & Zeng, 1991).

4. Enantioselectivity in Chemical Synthesis

The enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, compounds related to this compound, was significantly influenced by the presence of a methyl ester at the 5-position and a long or branched acyl chain at C3 (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).

5. Co-crystal Design

Research on co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, which are structurally similar to this compound, has demonstrated the potential of such compounds in the design of co-crystals with diverse supramolecular synthons and hydrogen bonding patterns (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

4,5-dimethylpyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-7(6(5)2)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOPMXZNWCBLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)

![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2614903.png)